2-Chloro-4-(pyridin-3-yl)benzoic acid
Description
2-Chloro-4-(pyridin-3-yl)benzoic acid is a halogenated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a pyridin-3-yl group at position 4. Its molecular formula is C₁₂H₈ClNO₂, with a molecular weight of 247.65 g/mol. The pyridine ring introduces a heteroaromatic system, enabling hydrogen bonding and π-π interactions, which may enhance its binding affinity in biological or catalytic applications.
Properties
CAS No. |
1214356-98-5 |
|---|---|
Molecular Formula |
C12H8ClNO2 |
Molecular Weight |
233.651 |
IUPAC Name |
2-chloro-4-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
InChI Key |
HYCJLIBOPWEUQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Synonyms |
2-CHLORO-4-(PYRIDIN-3-YL)BENZOIC ACID |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Key Properties
*Predicted values based on substituent electronic and steric effects.
Key Comparative Insights
Acidity :
- The trifluoromethyl (CF₃) group in 2-chloro-4-(trifluoromethyl)benzoic acid exerts a strong electron-withdrawing effect, lowering the pKa (~1.8–2.2) compared to the pyridin-3-yl-substituted compound (~2.5–3.0). The pyridine ring, while electron-deficient, is less deactivating than CF₃ .
- Acifluorfen , with a nitro group at position 2, exhibits the highest acidity (pKa ~1.2–1.5), making it a potent herbicide .
The pyridin-3-yl group (LogP ~1.8) offers a balance between hydrophilicity and bioactivity .
Biological and Chemical Interactions: The pyridin-3-yl group enables hydrogen bonding and π-stacking, advantageous in drug design for target binding. In contrast, CF₃ and halogenated phenyl groups prioritize electronic effects and lipophilicity, respectively . Acifluorfen’s phenoxy-nitro structure is optimized for herbicidal activity via radical generation in plants, a mechanism less relevant to the pyridine-substituted compound .
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